
(1-((2-Methylthiazol-4-yl)methyl)pyrrolidin-2-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of MTMMPM has been reported in literature through a variety of methods, including reduction of a corresponding aldehyde, reductive amination, and coupling reactions. The product has been characterized and confirmed through various analytical techniques including nuclear magnetic resonance (NMR), mass spectrometry, and infrared spectroscopy.Molecular Structure Analysis
The molecular structure of(1-((2-Methylthiazol-4-yl)methyl)pyrrolidin-2-yl)methanol is characterized by a five-membered pyrrolidine ring, which is a nitrogen heterocycle . The non-planarity of the ring—a phenomenon called “pseudorotation”—allows for increased three-dimensional (3D) coverage . The stereogenicity of carbons in the pyrrolidine ring can lead to different biological profiles of drug candidates, due to the different binding mode to enantioselective proteins .
Applications De Recherche Scientifique
Corrosion Inhibition
One application of compounds related to (1-((2-Methylthiazol-4-yl)methyl)pyrrolidin-2-yl)methanol is in the field of corrosion inhibition. A study demonstrated that triazole derivatives, which are structurally related, can effectively inhibit the corrosion of mild steel in acidic environments. These inhibitors work by adsorbing on the steel surface, utilizing the lone pair electrons of nitrogen atoms, which suggests a similar potential for the compound (Corrosion Science, 2017).
Synthesis of Optically Active Compounds
The compound is also relevant in the synthesis of optically active compounds. A related study described the synthesis of α-disubstituted pyrrolidine-2-methanols from L-proline, indicating the potential use of similar compounds in asymmetric syntheses, leading to optically active triazolyl alcohols (Synthesis, 2004).
Catalytic Hydrogenation
In another study, the catalytic hydrogenation of derivatives closely related to this compound was explored. The hydrogenation of certain oxazine derivatives in methanol produced pyrrolidine derivatives, suggesting potential applications in catalysis and organic synthesis (European Journal of Organic Chemistry, 2008).
Methanol Dehydrogenase Activity
A study on methanol dehydrogenase (MDH), an enzyme that catalyzes the oxidation of methanol in bacteria, demonstrated the importance of pyrroloquinoline quinone (PQQ) as its catalytic center. This implies potential research applications in studying methanol metabolism in bacteria, with possible relevance to compounds like this compound (Applied Microbiology and Biotechnology, 2014).
Synthesis of Agrochemicals or Medicinal Compounds
Compounds related to this compound have been used in the synthesis of 5-methoxylated 3-pyrrolin-2-ones, which are valuable in the preparation of agrochemicals or medicinal compounds. This indicates its potential use in the pharmaceutical and agricultural industries (Tetrahedron, 2003).
Propriétés
IUPAC Name |
[1-[(2-methyl-1,3-thiazol-4-yl)methyl]pyrrolidin-2-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2OS/c1-8-11-9(7-14-8)5-12-4-2-3-10(12)6-13/h7,10,13H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XECVMWMUENXEDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)CN2CCCC2CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
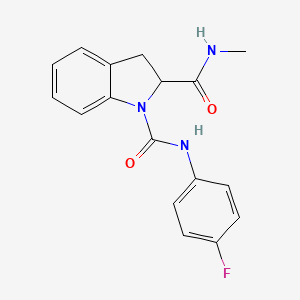
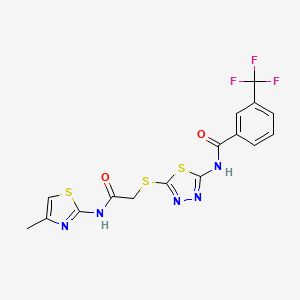
![N-[2-[3-(1H-Imidazol-2-yl)piperidin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2595624.png)

![N-(4-(N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)-3-methylphenyl)propionamide](/img/structure/B2595628.png)


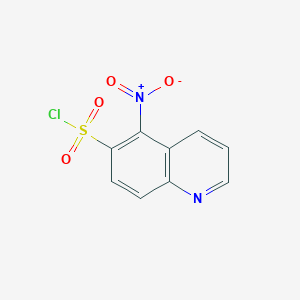
![Tert-butyl 4-[4-methyl-6-(trifluoromethylsulfonyloxy)pyrimidin-2-yl]piperidine-1-carboxylate](/img/structure/B2595633.png)
![N-(6-(N-(tert-butyl)sulfamoyl)benzo[d]thiazol-2-yl)nicotinamide](/img/structure/B2595634.png)
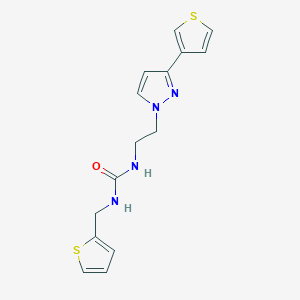
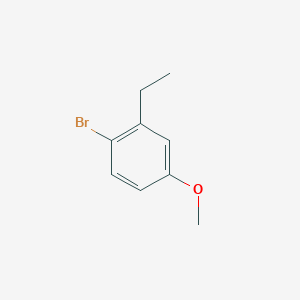
![8-((4-Ethoxyphenyl)sulfonyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2595639.png)
![2-Methyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride](/img/structure/B2595641.png)
